N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide is a complex organic compound that features a pyridazinyl-pyridinyl moiety linked to a furan carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the pyridazinyl-pyridinyl intermediate: This step involves the reaction of 2-chloropyridine with hydrazine hydrate to form the pyridazinyl-pyridinyl intermediate.
Etherification: The intermediate is then reacted with 2-bromoethyl furan-2-carboxylate under basic conditions to form the ether linkage.
Amidation: Finally, the ester group is converted to the carboxamide via reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridazinyl-pyridinyl moiety can be reduced to form dihydropyridazinyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazinyl and pyridinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridazinyl derivatives.
Substitution: Various substituted pyridazinyl-pyridinyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound also features a pyridinyl moiety and is studied for its anticancer properties.
N-(pyridin-2-yl)amides: These compounds share the pyridinyl group and are known for their diverse biological activities.
Uniqueness
N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide is unique due to its combination of a pyridazinyl-pyridinyl moiety with a furan carboxamide group, which imparts distinct electronic and steric properties that can be exploited for specific biological and material applications .
Properties
IUPAC Name |
N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-16(14-5-3-10-22-14)18-9-11-23-15-7-6-13(19-20-15)12-4-1-2-8-17-12/h1-8,10H,9,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMJVAKPWHPCRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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